molecular formula C15H27NO5 B1328864 tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate CAS No. 1212152-15-2

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

Cat. No. B1328864
M. Wt: 301.38 g/mol
InChI Key: UBRBCIWFTCYRNP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a chiral molecule that is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, reduction, oxidation, and acylation, with an overall high yield . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques could be employed to determine the molecular structure of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions with L-selectride to yield hydroxypiperidine carboxylates . Additionally, the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis and as a chiral auxiliary in various transformations is described . These reactions provide a framework for understanding the reactivity of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the tert-butyldimethylsilylated derivatives of carboxylic acids are analyzed using gas-liquid chromatography and mass spectrometry, which could be relevant for the analysis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate derivatives . The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates based on NMR spectra also provides insights into the conformational preferences of similar compounds .

Scientific Research Applications

  • Chemistry and Biology

    • The tert-butyl group has a unique reactivity pattern due to its crowded structure . It is used in various chemical transformations and has relevance in nature, being involved in biosynthetic and biodegradation pathways .
  • Synthetic Organic Chemistry

    • Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • The method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
    • The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Solvolysis of tert-Butyl Halides
    • In the field of physical chemistry, the solvolysis of tert-butyl halides, such as tert-butyl chloride, is studied .
    • The process involves the ionization of the covalent C–Cl bond, leading to the consecutive formation of three ion pairs: a contact ion pair, a loose ion pair, and a solvent-separated ion pair .
  • Physical Chemistry
    • The solvolysis of tert-butyl halides, such as tert-butyl chloride, is studied in the field of physical chemistry .
    • The process involves the ionization of the covalent C–Cl bond, leading to the consecutive formation of three ion pairs: a contact ion pair, a loose ion pair, and a solvent-separated ion pair .

Safety And Hazards

As with any chemical compound, handling “tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate” would require appropriate safety measures. This could include using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research could involve further testing its efficacy and safety .

properties

IUPAC Name

tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRBCIWFTCYRNP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)C=O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.